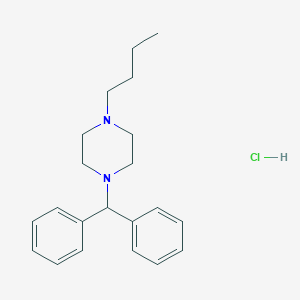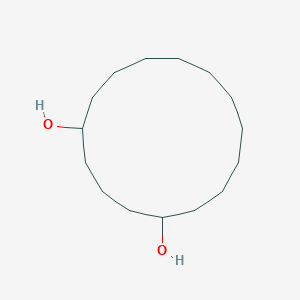
Cyclopentadecane-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentadecane-1,5-diol is an organic compound with the molecular formula C15H30O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentadecane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentadecane-1,5-diol can be synthesized through the reduction of cyclopentadecane-1,5-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically involves dissolving the dione in an appropriate solvent, such as ethanol or tetrahydrofuran (THF), and then adding the reducing agent slowly while maintaining the reaction temperature.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of cyclopentadecane-1,5-dione to the diol. The reaction is carried out under high pressure and temperature to ensure complete conversion and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentadecane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form cyclopentadecane-1,5-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the diol can lead to the formation of cyclopentadecane.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Cyclopentadecane-1,5-dione.
Reduction: Cyclopentadecane.
Substitution: Cyclopentadecane derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclopentadecane-1,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of cyclopentadecane-1,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the diol can interact with enzymes and receptors, potentially modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclopentadecane-1,5-diol can be compared with other similar compounds, such as:
Cyclopentadecane: Lacks the hydroxyl groups and has different chemical reactivity.
Cyclopentadecane-1,5-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different chemical properties and reactivity.
1,5-Pentanediol: A smaller diol with different applications and reactivity.
This compound is unique due to its larger ring structure and the presence of two hydroxyl groups, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
89328-34-7 |
|---|---|
Molekularformel |
C15H30O2 |
Molekulargewicht |
242.40 g/mol |
IUPAC-Name |
cyclopentadecane-1,5-diol |
InChI |
InChI=1S/C15H30O2/c16-14-10-7-5-3-1-2-4-6-8-11-15(17)13-9-12-14/h14-17H,1-13H2 |
InChI-Schlüssel |
RKCPMVMJZBWSMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(CCCC(CCCC1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide](/img/structure/B14400578.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)
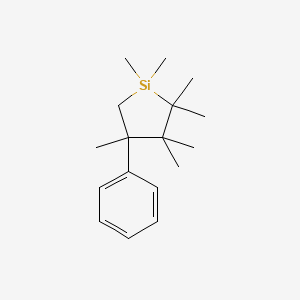
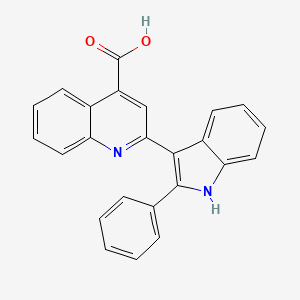
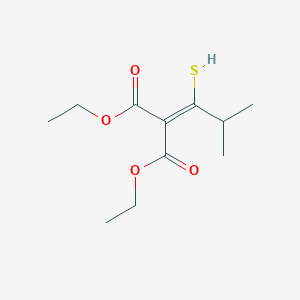


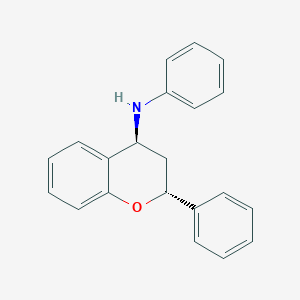

diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)

